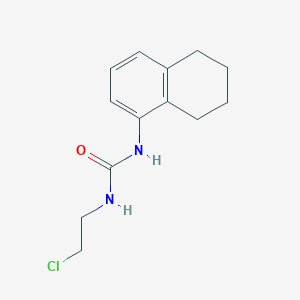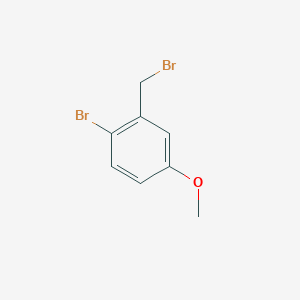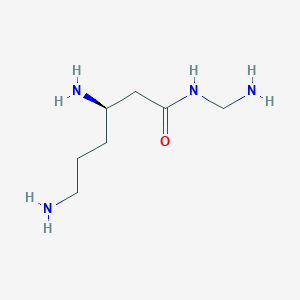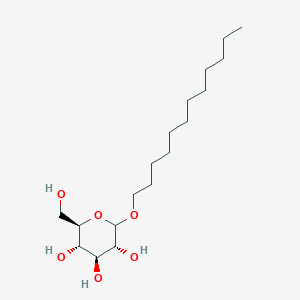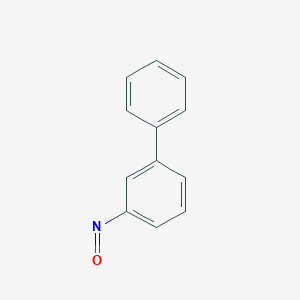
17-Cyano-5,16-androstadien-3beta-ol-3-acetate
Übersicht
Beschreibung
17-Cyano-5,16-androstadien-3beta-ol-3-acetate, also known as Abiraterone acetate, is a chemical compound with the molecular formula C26H33NO2 . It is used as an androgen antagonist .
Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate include a density of 1.14±0.1 g/cm3 (Predicted), a melting point of 127-130°C, a boiling point of 506.7±50.0 °C (Predicted), a flash point of 260.2°C, and a vapor pressure of 2.17E-10mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Inhibition of Steroidogenic Enzymes
This compound has been found to inhibit rat gonadal steroidogenic enzymes both in vitro and in vivo . It affects the testicular microsomal conversion of dehydroepiandrosterone to androstenedione and testosterone, and of pregnenolone to progesterone and 5α-pregnane-3,20-dione . This inhibition activity is used as an index of Δ 5,3β-hydroxysteroid oxidoreductase activity .
Estimation of 17α-Hydroxylase Activity
The compound is used in the estimation of 17α-hydroxylase activity, which is determined from the testicular microsomal formation of 17α-hydroxyprogesterone, androstenedione, and testosterone from progesterone .
Inhibition of C 17-20 Lyase
The compound also inhibits the activity of C 17-20 lyase, which is determined from the conversion of 17α-hydroxyprogesterone into androstenedione and testosterone .
Impact on Steroidal Excretion Patterns
The compound has been found to affect steroidal excretion patterns in urine and faeces from female rats treated with inhibitors of 17α-hydroxylase and C 17-20 lyase . It causes the abnormal appearance of Δ 5,3β-hydroxy-C 19 steroids in the urines of normal and adrenalectomized females .
Inhibition of Sex Hormone Production
The compound has been found to block sex hormone production in rats . It inhibits gonadal Δ 5,3β-hydroxysteroid oxidoreductase with moderate or no inhibition of the adrenal excretion .
Predominantly Ovarian Site of Action
The compound has a predominantly ovarian site of action in vivo . The steroidal excretion patterns obtained in treated animals indicate this ovarian site of action .
Wirkmechanismus
Target of Action
The primary target of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
17-Cyano-5,16-androstadien-3beta-ol-3-acetate acts as a potent, irreversible, and selective inhibitor of CYP17 . By inhibiting this enzyme, the compound effectively disrupts the biosynthesis of androgens .
Biochemical Pathways
The inhibition of CYP17 by 17-Cyano-5,16-androstadien-3beta-ol-3-acetate affects the androgen biosynthesis pathway . This disruption leads to a decrease in the production of androgens, which are essential for the growth and survival of certain types of cancer cells .
Pharmacokinetics
The compound is a prodrug that is converted into its active form in the body . It has been developed as an orally bioavailable prodrug with enhanced stability and absorption due to its poor oral bioavailability and susceptibility to hydrolysis by esterases .
Result of Action
The result of the action of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is a reduction in the levels of androgens in the body . This can lead to a decrease in the growth of androgen-dependent cancers, such as prostate cancer .
Eigenschaften
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3/t17-,18-,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQIFCJBHHREQ-KKFDQILXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941357 | |
| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Cyano-5,16-androstadien-3beta-ol-3-acetate | |
CAS RN |
19590-22-8 | |
| Record name | 17-Cyano-5,16-androstadien-3beta-ol-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019590228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




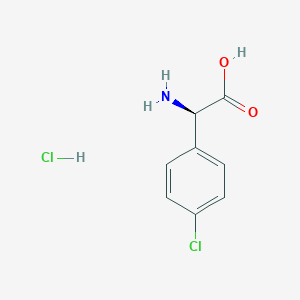

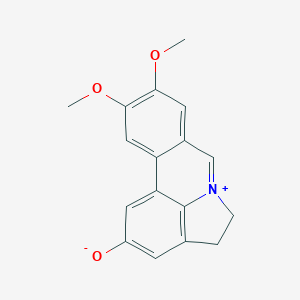


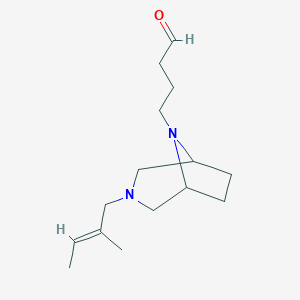

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
